molecular formula C23H27ClO7 B12285812 Empagliflozinalpha-Anomer

Empagliflozinalpha-Anomer

Cat. No.: B12285812
M. Wt: 450.9 g/mol
InChI Key: OBWASQILIWPZMG-UHFFFAOYSA-N
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Description

Empagliflozinalpha-Anomer is a compound related to empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Empagliflozin works by inhibiting the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and helping to lower blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of empagliflozinalpha-Anomer involves several steps, starting from basic organic compoundsCommon reagents used in the synthesis include acetonitrile, methanol, and various catalysts .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Empagliflozinalpha-Anomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Empagliflozinalpha-Anomer has a wide range of scientific research applications, including:

Mechanism of Action

Empagliflozinalpha-Anomer exerts its effects by inhibiting the sodium-glucose cotransporter-2 (SGLT2) in the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate, leading to increased glucose excretion in the urine. The molecular targets involved include the SGLT2 proteins located in the proximal tubules of the nephronic components in the kidneys .

Comparison with Similar Compounds

Similar Compounds

    Canagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects but different side effect profiles.

    Dapagliflozin: Similar to empagliflozinalpha-Anomer in its mechanism of action but with variations in its pharmacokinetic properties.

    Ertugliflozin: Shares the same class but differs in its selectivity and potency

Uniqueness

This compound is unique due to its high selectivity for SGLT2 over SGLT1, which minimizes off-target effects and enhances its therapeutic efficacy. Additionally, it has shown significant benefits in reducing cardiovascular and renal events in clinical studies .

Properties

IUPAC Name

2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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